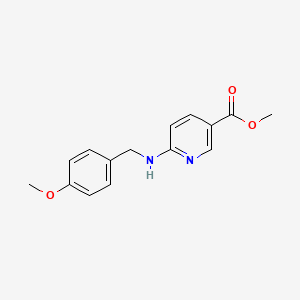

Methyl 6-((4-methoxybenzyl)amino)nicotinate

Description

Properties

IUPAC Name |

methyl 6-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-6-3-11(4-7-13)9-16-14-8-5-12(10-17-14)15(18)20-2/h3-8,10H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEBGOQZXIPKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675152 | |

| Record name | Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-93-8 | |

| Record name | Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 6-((4-methoxybenzyl)amino)nicotinate has been studied for its potential therapeutic effects, particularly in the following areas:

- Antidiabetic Activity : Preliminary studies suggest that this compound may modulate glucokinase activity, an important enzyme in glucose metabolism. This modulation could have implications for diabetes treatment by improving glucose homeostasis.

- Antimicrobial Properties : Research indicates that derivatives of nicotinic acid can exhibit antimicrobial activity against various pathogens. This compound may share similar properties, warranting further investigation into its efficacy against bacterial strains .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic avenues for treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro group can be substituted with other nucleophiles, facilitating the synthesis of new derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction processes, which are crucial for developing new chemical entities with desired properties .

Biological Studies

This compound's interactions with biological systems make it an important subject for biological research:

- Enzyme Interaction Studies : Investigating how this compound interacts with specific enzymes can provide insights into its mechanism of action and potential therapeutic targets. For instance, studies on glucokinase modulation could elucidate pathways involved in glucose metabolism .

- Cellular Pathway Modulation : Understanding how this compound affects cellular pathways can lead to discoveries regarding its role in various biological processes, including cell proliferation and apoptosis .

Case Studies

Several studies have explored the applications of this compound:

- Glucokinase Modulation Study : A study investigated the effects of this compound on glucokinase activity in vitro, demonstrating significant modulation that could benefit diabetes management.

- Antimicrobial Activity Assessment : Research focused on evaluating the antimicrobial effects of related nicotinic acid derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

- Inflammatory Response Investigation : A study assessed the anti-inflammatory effects of related compounds in animal models, indicating potential pathways through which this compound could exert therapeutic effects against inflammation .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the application, but it generally involves binding to the target site and modulating its activity.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence : Methyl esters (e.g., methyl nicotinate) exhibit slower hydrolysis by human serum albumin (HSA) than ethyl esters, suggesting prolonged bioavailability .

Reactivity and Stability

- Hydrolysis Profiles: Nicotinate esters are hydrolyzed by HSA, with rates influenced by substituents. For example, methyl nicotinate (t₁/₂ >95 hr) resists hydrolysis far longer than 2-butoxyethyl nicotinate (t₁/₂ <15 min) . The 4-methoxybenzylamino group in the target compound likely reduces esterase accessibility, extending half-life compared to less bulky analogs.

- Synthetic Yields: Analogous compounds, such as methyl 6-((4-cyano-1-methyl-2,5-dioxo-pyrrol-3-yl)amino)nicotinate, are synthesized in moderate yields (43%) , comparable to methods for the target compound .

Biological Activity

Methyl 6-((4-methoxybenzyl)amino)nicotinate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : 1187385-93-8

The compound features a methoxy group and an amino group attached to a nicotinic acid derivative, which may influence its biological activity by enhancing solubility and interaction with biological targets.

This compound is believed to exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nicotinic derivatives.

- Receptor Interaction : It potentially interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal signaling.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Potential

Research indicates that this compound may have anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific IC50 values for this compound require further investigation but are expected to be in the micromolar range based on related compounds.

Neuroprotective Effects

The compound's interaction with nicotinic receptors suggests potential neuroprotective effects. In vitro studies have shown that nicotinic compounds can enhance neuronal survival under stress conditions, promoting cell viability and function .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Preparation Methods

Microwave-Induced Methoxylation

A notable method involves microwave-induced regioselective methoxylation of methyl 2-amino-6-chloronicotinate to methyl 2-amino-6-methoxynicotinate. This step uses microwave irradiation at 170 °C for 2 hours in the presence of 1,4-dioxane solvent and 4-methoxybenzylamine as the nucleophile, achieving high regioselectivity and improved purity profiles.

- Reaction conditions:

- Substrate: 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol)

- Solvent: 1,4-dioxane (128 mL)

- Nucleophile: 4-methoxybenzylamine (10 equiv)

- Microwave irradiation: 170 °C, 2 h

- Workup: Concentration under reduced pressure, followed by column chromatography and trituration with diethyl ether.

- Yield: Approximately 45% for methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.

Esterification of Nicotinic Acid

Esterification of nicotinic acid derivatives to form methyl esters is a common preparatory step. For example, nicotinic acid is treated with methanol under acidic conditions to yield methyl nicotinate derivatives, which serve as substrates for further functionalization.

Nucleophilic Aromatic Substitution with 4-Methoxybenzylamine

The key step to introduce the 4-methoxybenzylamino group at the 6-position involves nucleophilic substitution of a leaving group (usually chlorine) on the nicotinate ring by 4-methoxybenzylamine.

- Conditions:

- Microwave irradiation to accelerate the substitution reaction, enhancing yield and selectivity.

- Use of excess amine (10 equivalents) to drive the reaction to completion.

- Solvent: 1,4-dioxane or other polar aprotic solvents.

- Purification: Column chromatography with hexanes-EtOAc gradient elution.

- Outcome: Formation of methyl 6-((4-methoxybenzyl)amino)nicotinate as a solid product.

Alternative Synthetic Routes and Catalytic Methods

While the above microwave-assisted method is prominent, other synthetic routes involve:

- Oxidation of methyl 6-methyl nicotinate derivatives using nitric acid or potassium permanganate to introduce functional groups at the 6-position, though these methods are less selective and less practical industrially.

- Use of microfluidic hydrogenation for deprotection steps to improve purity and reduce reaction times.

- Esterification and nucleophilic substitution steps under conventional heating with longer reaction times and lower yields.

A summary table of reaction conditions and yields from the key literature is provided below:

Detailed Reaction Procedure Example

Microwave-Assisted Synthesis of this compound

- To a microwave reaction vessel, add 6.50 g (32.2 mmol) of 2-chloro-6-methoxynicotinate, 128 mL of 1,4-dioxane, and 0.32 mol (10 equiv) of 4-methoxybenzylamine.

- Cap the vessel and irradiate under microwave at 170 °C for 2 hours.

- Cool the vessel to room temperature and concentrate the reaction mixture under reduced pressure.

- Purify the residue by silica gel column chromatography with a gradient elution from hexanes:ethyl acetate 4:1 to 1:1.

- Collect the fractions containing the product and concentrate under reduced pressure.

- Triturate the residue with diethyl ether to obtain the pure this compound as a solid.

Analytical Characterization

The synthesized compound is typically characterized by:

- ^1H NMR (400 MHz, CDCl3) showing aromatic and methoxybenzyl signals.

- Melting point determination.

- Purity assessment by chromatographic methods.

- Mass spectrometry for molecular weight confirmation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-((4-methoxybenzyl)amino)nicotinate, and what factors influence reaction yield?

- Methodology : The synthesis typically involves nucleophilic substitution or acylation. For example, reacting methyl nicotinate derivatives with 4-methoxybenzylamine under basic conditions (e.g., triethylamine) facilitates the formation of the amino linkage. Key factors affecting yield include:

- Temperature : Optimal ranges (e.g., 50–80°C) minimize side reactions.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Catalyst : Bases like triethylamine improve nucleophilicity .

- Table 1 : Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzylamine | DMF | 70 | 65–75 |

| Methyl nicotinate | THF | 50 | 55–60 |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : H NMR (δ 8.5–8.7 ppm for pyridine protons; δ 4.3 ppm for -OCH) and C NMR (δ 165–170 ppm for ester carbonyl).

- Mass Spectrometry : Molecular ion peak at m/z 286.3 [M+H].

- IR : Stretching vibrations for C=O (1720 cm) and N-H (3300 cm) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Common Methods :

- Enzyme Inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization).

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

- Strategies :

- Design of Experiments (DOE) : Screen parameters (e.g., solvent polarity, molar ratios) using factorial designs.

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Catalyst Alternatives : Replace triethylamine with DBU for higher selectivity .

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

- Approaches :

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell line).

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to nicotinic receptors.

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., impurity profiles) .

Q. What mechanistic insights exist for the interaction of this compound with nicotinic acetylcholine receptors (nAChRs)?

- Findings :

- The 4-methoxybenzylamino group may act as a hydrogen bond donor to conserved residues (e.g., TrpB of α7 nAChR).

- Competitive binding assays (vs. α-bungarotoxin) suggest partial agonism.

- Contradictions : Some studies report antagonism due to steric hindrance from the methoxy group; resolution requires cryo-EM structural studies .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?

- Comparative Analysis :

- Lipophilicity : LogP increases with methoxy groups, enhancing blood-brain barrier penetration.

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethyl) resist CYP450 oxidation.

- Table 2 : Structure-Activity Relationships (SAR)

| Substituent | LogP | IC (nM) | Half-life (h) |

|---|---|---|---|

| 4-Methoxybenzyl | 2.1 | 120 | 4.5 |

| 4-Chlorobenzyl | 2.8 | 85 | 3.2 |

| Trifluoromethyl | 3.0 | 200 | 6.8 |

Key Considerations for Experimental Design

- Contradiction Management : Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to verify compound identity.

- Biological Replicates : Include ≥3 replicates in assays to account for variability.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (if applicable).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.